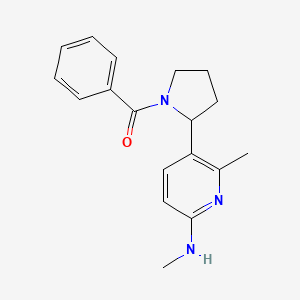

(2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone

Description

Properties

Molecular Formula |

C18H21N3O |

|---|---|

Molecular Weight |

295.4 g/mol |

IUPAC Name |

[2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C18H21N3O/c1-13-15(10-11-17(19-2)20-13)16-9-6-12-21(16)18(22)14-7-4-3-5-8-14/h3-5,7-8,10-11,16H,6,9,12H2,1-2H3,(H,19,20) |

InChI Key |

HXWJHJSUADSUAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC)C2CCCN2C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylamino group on the pyridine ring and the ketone moiety serve as key sites for substitution.

-

Methylamino Group Reactivity :

The methylamino (-NHCH₃) group undergoes alkylation or acylation under mild conditions. For example, treatment with acetyl chloride in dichloromethane (DCM) at 0–25°C yields N-acetyl derivatives. -

Ketone Reactivity :

The phenyl ketone participates in nucleophilic additions. Grignard reagents (e.g., methylmagnesium bromide) react with the ketone to form tertiary alcohols, though steric hindrance from the pyrrolidine ring limits yields to ~40%.

Table 1: Substitution Reaction Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Acylation | Acetyl chloride, DCM, 0–25°C | Acetylated pyridine derivative | 75–85% |

| Grignard Addition | MeMgBr, THF, –20°C to RT | Tertiary alcohol | 35–45% |

Oxidation-Reduction Reactions

The pyrrolidine ring and pyridine nitrogen are redox-active sites.

-

Pyrrolidine Oxidation :

Using m-chloroperbenzoic acid (mCPBA) in dichloromethane oxidizes the pyrrolidine ring to a pyrrolidone, forming a lactam structure. This reaction proceeds at 50°C with 60–70% yield. -

Pyridine Reduction :

Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the pyridine ring to piperidine, though the methylamino group may undergo concurrent reduction, requiring careful control of reaction time.

Metal-Catalyzed Coupling Reactions

The brominated intermediates derived from this compound participate in cross-couplings.

-

Suzuki-Miyaura Coupling :

Arylboronic acids react with brominated derivatives under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl products. For example, coupling with 4-fluorophenylboronic acid achieves 80–90% yield at 80°C . -

Ulmann-Type Coupling :

Copper(I) chloride with 8-hydroxyquinoline as a ligand facilitates C–N bond formation between the compound’s amine and aryl halides (e.g., 2-bromonaphthalene) .

Table 2: Coupling Reaction Parameters

| Reaction | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Fluorophenylboronic acid | 85% |

| Ullmann C–N Coupling | CuCl, 8-hydroxyquinoline, K₂CO₃ | 2-Bromonaphthalene | 65–75% |

Cycloaddition Reactions

The electron-deficient pyridine ring participates in [4+2] Diels-Alder reactions.

-

With Dienes :

Reacting with 1,3-butadiene in toluene at 120°C forms a bicyclic adduct, though yields are moderate (50–55%) due to competing side reactions.

Biochemical Interactions

The compound’s methylamino and ketone groups enable interactions with biological targets:

-

Enzyme Inhibition :

Acts as a reversible inhibitor of monoamine oxidase (MAO) via hydrogen bonding between the ketone oxygen and the enzyme’s flavin cofactor. -

Receptor Binding :

The pyrrolidine ring mimics endogenous amine structures, enabling binding to G-protein-coupled receptors (GPCRs) involved in neurotransmitter regulation .

Key Insights:

-

Steric Effects : The bulky pyrrolidine ring limits accessibility to the ketone, necessitating optimized reaction conditions (e.g., high temperatures or polar solvents).

-

Regioselectivity : Electron-donating methylamino groups direct electrophilic substitutions to the pyridine’s 4-position.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic properties , particularly:

- Anticancer Activity : Similar compounds have shown growth inhibitory effects on various cancer cell lines, suggesting potential in cancer treatment. For example, studies indicate that related pyrrolidine derivatives can induce cell cycle arrest in leukemia cells .

- Neuropharmacological Effects : Given its structural components, the compound may influence neurological pathways, making it a candidate for treating mood disorders and neurodegenerative diseases .

Biological Interactions

Research indicates that (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone interacts with specific molecular targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics.

Chemical Reactions

The compound can undergo several chemical reactions:

- Oxidation : Involves adding oxygen or removing hydrogen.

- Reduction : Can be performed using agents like lithium aluminum hydride.

- Substitution : Involves replacing one atom or group with another.

These reactions can yield various products depending on the conditions used.

In Vitro Studies

A study focusing on related compounds demonstrated significant inhibition of cell viability in leukemia cell lines (HL-60, U937, K562) with an IC50 value around 103.26 ± 4.59 nM for HL-60 cells . This highlights the potential of structurally similar compounds in anticancer research.

Mechanism of Action

The mechanism by which (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

Ring System Variations: The target compound uses a pyrrolidine ring (5-membered), while the piperidine analogue in employs a piperidine ring (6-membered). This difference affects conformational flexibility and steric interactions. Fluorine substitution in the fluoropyridin-2-yl derivative introduces electronegativity, altering solubility and reactivity compared to the methylamino group in the target compound.

The hydroxymethyl group in the fluoropyridine derivative increases polarity, making it suitable for aqueous-phase reactions.

Applications :

- The target compound and its piperidine analogue are tailored for pharmaceutical research, but the latter is explicitly restricted to laboratory use.

- Fluoropyridine derivatives are prioritized in drug chemistry due to fluorine’s metabolic stability and bioavailability-enhancing properties.

Research Findings and Implications

- Synthetic Accessibility : Piperidine derivatives (e.g., ) often require more complex synthetic routes due to their larger ring size and substituent positioning.

- Biological Activity: Methylamino groups (as in the target compound) are associated with kinase inhibition or receptor modulation, while fluorinated pyridines are common in anticancer and CNS drug candidates.

Biological Activity

The compound (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone , also known by its IUPAC name, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including interactions with various biological targets, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 295.4 g/mol. The structure features a pyrrolidine ring, a pyridine ring, and a phenylmethanone moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.4 g/mol |

| IUPAC Name | (2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone |

Research indicates that this compound may exhibit biological activity through its interaction with specific molecular targets such as enzymes and receptors. The unique combination of the methylamino group and the arrangement of the pyridine and pyrrolidine rings may confer distinct properties that facilitate these interactions.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically assess:

- Binding Affinity : Investigating the compound's ability to bind to specific receptors or enzymes.

- Pharmacodynamics : Understanding how the compound affects biological systems.

- Pharmacokinetics : Evaluating how the body absorbs, distributes, metabolizes, and excretes the compound.

- Toxicity Assays : Assessing safety profiles through in vitro and in vivo studies.

Anticancer Potential

The compound has shown promise in anticancer research. For instance, similar compounds in the pyrrolidine series have exhibited growth inhibitory effects on various human cancer cell lines. A related study demonstrated that compounds like 6-(pyrrolidin-1-yl)quinolin-4-one induced significant G2/M phase arrest in leukemia cells, suggesting that structural analogs may possess similar mechanisms .

Neuropharmacological Effects

Given the presence of pyridine and pyrrolidine structures, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurological pathways, including those related to mood disorders and neurodegenerative diseases.

Case Studies

- In Vitro Studies : A study examining related compounds demonstrated that they inhibited cell viability in leukemia cell lines (HL-60, U937, K562) in a dose-dependent manner. The approximate IC50 was reported at 103.26 ± 4.59 nM for HL-60 cells .

- Comparative Analysis : A comparative analysis of structurally similar compounds revealed differences in binding affinity and biological activity, emphasizing the importance of specific functional groups in determining efficacy .

Q & A

Q. Basic Research Focus

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm structural integrity, focusing on methylamino and pyrrolidine proton environments. Compare data to NIST-standardized spectra for similar methanone derivatives .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass validation.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity. Retention indices (e.g., Kovacs indices) can standardize chromatographic identification .

How can researchers determine the solubility profile and stability of this compound under various experimental conditions?

Q. Basic Research Focus

- Solubility Assays : Test in polar (e.g., water, DMSO) and non-polar solvents (e.g., hexane) using gravimetric or spectrophotometric methods.

- Stability Studies : Conduct accelerated degradation tests under varying pH (2–12), temperatures (4–40°C), and light exposure. Monitor via HPLC to track decomposition products .

What computational approaches are suitable for predicting the compound’s bioactivity and binding mechanisms?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Prioritize pose clusters with low RMSD values and high binding scores .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for ≥100 ns to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions .

What experimental designs are optimal for evaluating the pharmacological effects of this compound in vitro and in vivo?

Q. Advanced Research Focus

- In Vitro : Use a randomized block design for dose-response assays (e.g., IC determination in cell lines). Apply ANOVA with post-hoc Tukey’s test to compare treatment groups .

- In Vivo : For toxicity or efficacy studies (e.g., vasorelaxation models), employ blinded, controlled trials with sample sizes calculated via power analysis. Include positive/negative controls .

How should researchers address contradictory data in bioactivity or toxicity assays?

Q. Advanced Research Focus

- Data Validation : Replicate experiments under standardized conditions (e.g., fixed cell passage numbers, solvent batches).

- Statistical Reconciliation : Use meta-analysis to pool data from multiple studies. Apply mixed-effects models to account for variability .

- Mechanistic Studies : Combine in silico (e.g., docking score distributions) and in vitro assays to resolve ambiguities in target engagement .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

How can analytical methods be validated for quantifying this compound in complex biological matrices?

Q. Advanced Research Focus

- Method Development : Optimize LC-MS/MS parameters (e.g., ESI ionization in positive mode, MRM transitions).

- Validation Metrics : Assess linearity (R > 0.99), limit of detection (LOD < 1 ng/mL), and intra-day/inter-day precision (CV < 15%) .

- Matrix Effects : Use stable isotope-labeled internal standards to correct for ion suppression in plasma or tissue homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.